Cyclopentanecarboxylic acid, 3-oxo-1-(trifluoromethyl)-
CAS No.:
Cat. No.: VC18112663
Molecular Formula: C7H7F3O3
Molecular Weight: 196.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7F3O3 |
|---|---|
| Molecular Weight | 196.12 g/mol |
| IUPAC Name | 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H7F3O3/c8-7(9,10)6(5(12)13)2-1-4(11)3-6/h1-3H2,(H,12,13) |
| Standard InChI Key | SRSVWQYZKQZJEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC1=O)(C(=O)O)C(F)(F)F |
Introduction
Structural Analysis and Molecular Properties
Molecular Architecture
The compound features a cyclopentane ring substituted at the 1-position with a trifluoromethyl (-CF₃) group and at the 3-position with a ketone (C=O). A carboxylic acid (-COOH) group is appended to the cyclopentane backbone, contributing to its polar character. The trifluoromethyl group enhances lipophilicity, a property critical for membrane permeability in bioactive molecules.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇F₃O₃ |
| Molecular Weight | 196.12 g/mol |
| Functional Groups | Carboxylic acid, ketone, trifluoromethyl |
| CAS Number | Not explicitly listed |
Synthesis Pathways
Primary Synthesis Route
The compound is synthesized via a two-step process:
-
Trifluoromethylation: Cyclopentanone reacts with trifluoromethyl iodide (CF₃I) under radical or nucleophilic conditions to introduce the -CF₃ group.
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Oxidation: The resulting intermediate undergoes oxidation to install the carboxylic acid functionality.
Table 2: Synthetic Comparison with Related Compounds
| Compound | Synthesis Steps | Molecular Weight (g/mol) |
|---|---|---|
| 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | Direct trifluoromethylation of cyclopentane | 182.14 |
| Methyl (S)-3-oxocyclopentane-1-carboxylate | Esterification of 3-oxocyclopentanecarboxylic acid | 142.15 |
Challenges in Synthesis
Chemical Reactivity and Functional Transformations
Carboxylic Acid Derivatives
The carboxylic acid group participates in classic reactions:
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Esterification: Reaction with alcohols forms esters, as seen in methyl ester derivatives .
-
Amide Formation: Condensation with amines yields amides, potential precursors for peptidomimetics.
Ketone Reactivity
The ketone at the 3-position undergoes nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH₄) to form secondary alcohols or alkanes, respectively. Such transformations expand utility in synthesizing polyfunctional molecules.
Trifluoromethyl Group Effects
The -CF₃ group’s electron-withdrawing nature stabilizes adjacent carbocations and influences resonance structures, directing electrophilic substitution reactions. Its hydrophobicity also improves bioavailability in drug candidates.
Applications in Pharmaceutical and Organic Chemistry
Intermediate in Drug Synthesis
The compound’s trifluoromethyl and ketone groups make it a versatile building block for:
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Antiviral Agents: Fluorinated analogs often exhibit enhanced metabolic stability.
-
Anti-Inflammatory Drugs: Ketone moieties can be modified into heterocyclic scaffolds.
Role in Material Science
Its lipophilicity aids in designing surfactants and coatings, where controlled solubility is paramount.
Comparative Analysis with Structural Analogs
1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid
Lacking the 3-keto group, this analog (MW 182.14 g/mol) shows reduced reactivity toward nucleophiles but retains utility in simpler synthetic routes.
3-Oxocyclopentanecarboxylic Acid
The non-fluorinated parent compound (C₆H₈O₃, MW 128.13 g/mol) serves as a precursor for ester derivatives but lacks the bioavailability enhancements conferred by -CF₃ .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The NIST database reports strong absorption bands for 3-oxocyclopentanecarboxylic acid at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch), patterns likely shared by the trifluoromethyl derivative .
Nuclear Magnetic Resonance (NMR)
While specific data for the title compound are unavailable, analogs such as methyl esters show distinct ¹⁹F NMR signals near -60 ppm for -CF₃ groups .
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